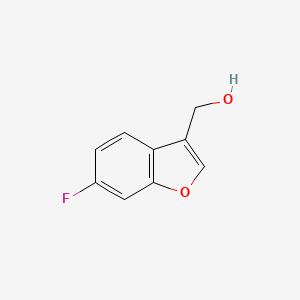

(6-Fluoro-benzofuran-3-yl)-methanol

Description

(6-Fluoro-benzofuran-3-yl)-methanol is a fluorinated benzofuran derivative characterized by a benzofuran core substituted with a fluorine atom at the 6-position and a hydroxymethyl (-CH₂OH) group at the 3-position. The hydroxymethyl group contributes to polarity and hydrogen-bonding capacity, which may influence solubility and biological interactions.

Properties

CAS No. |

863250-73-1 |

|---|---|

Molecular Formula |

C9H7FO2 |

Molecular Weight |

166.15 g/mol |

IUPAC Name |

(6-fluoro-1-benzofuran-3-yl)methanol |

InChI |

InChI=1S/C9H7FO2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,11H,4H2 |

InChI Key |

KCAKPUSRMYQOQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)OC=C2CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence describes three benzofuran derivatives synthesized via a one-pot pseudo three-component method. These compounds share structural similarities with (6-Fluoro-benzofuran-3-yl)-methanol but differ in substituents and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Comparative Analysis

Substituent Effects on Polarity and Solubility: The target compound’s hydroxymethyl group enhances hydrophilicity compared to the alkoxy (-OEt, -OBu) and chloro substituents in compounds 3k, 3l, and 3m. This difference may translate to improved aqueous solubility, critical for drug delivery .

Electronic and Spectral Properties :

- Fluorine in the target compound exerts a strong electron-withdrawing effect, deshielding aromatic protons (upfield shifts in ¹H NMR) compared to electron-donating alkoxy groups in 3k and 3l . Chlorine in 3m provides moderate electron withdrawal but with greater steric bulk than fluorine .

- The absence of -OH in 3k–3m eliminates the broad NMR peak seen in the target, simplifying spectral interpretation.

Synthetic Accessibility: 3k and 3l achieved higher yields (69–70%) than 3m (52%), likely due to the challenges of introducing chlorine (e.g., harsher reaction conditions).

Thermal Stability :

- 3k ’s crystalline state (mp 74–76°C) suggests higher thermal stability than the oily 3l and 3m , which lack defined melting points. The target’s solid-state behavior would depend on crystallization efficiency and hydrogen-bonding networks.

Research Implications

- Medicinal Chemistry : The target’s fluorine and hydroxymethyl groups position it as a candidate for optimizing pharmacokinetic profiles in drug discovery, contrasting with 3k–3m , which may serve as intermediates for materials science or agrochemicals.

- Synthetic Methodology : The one-pot synthesis for 3k–3m highlights scalable routes for benzofuran derivatives, though adapting this to the target would require modifications to accommodate fluorine and hydroxymethyl groups .

This comparison underscores how subtle structural changes—substituent choice, electronic effects, and functional group chemistry—profoundly influence physicochemical and synthetic outcomes. Further studies are needed to explore the target’s biological activity and synthetic optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.